molecular formula C14H11BrCl3NO2S2 B2493185 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide CAS No. 400084-11-9

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide

Cat. No.: B2493185
CAS No.: 400084-11-9
M. Wt: 475.62
InChI Key: CHVRLNADHBRMMM-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is a complex organic compound characterized by the presence of bromophenyl, sulfanyl, ethyl, and trichlorobenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromothiophenol with 2-chloroethylamine hydrochloride to form the intermediate 2-[(4-bromophenyl)sulfanyl]ethylamine. This intermediate is then reacted with 2,3,4-trichlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to phenyl.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is not fully understood. it is believed to interact with biological molecules through its sulfanyl and bromophenyl groups, potentially disrupting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is unique due to its combination of bromophenyl, sulfanyl, and trichlorobenzenesulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-2,3,4-trichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl3NO2S2/c15-9-1-3-10(4-2-9)22-8-7-19-23(20,21)12-6-5-11(16)13(17)14(12)18/h1-6,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVRLNADHBRMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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